alpha-Chloro-3-nitrobenzaldoxime

Description

Significance of Oximes in Organic Synthesis and Chemical Research

Oximes, characterized by the R¹R²C=N-OH functional group, are a cornerstone of modern organic synthesis. lab-chemicals.comnih.gov Their discovery dates back to the 19th century, and they have since been recognized for their remarkable versatility. lab-chemicals.com Oximes serve as crucial intermediates in the synthesis of a wide array of organic molecules, including amines, nitriles, and various heterocyclic compounds. nih.govrsc.org The nucleophilic character of the nitrogen atom and the acidic nature of the hydroxyl group contribute to their diverse reactivity. rsc.org This reactivity allows for transformations such as the Beckmann rearrangement, which converts oximes into amides, a fundamental reaction in synthetic chemistry. nih.gov Furthermore, oximes are utilized in the purification and characterization of carbonyl compounds due to their crystalline nature. rsc.org

Overview of Halogenated and Nitrated Organic Compounds in Academic Inquiry

Halogenated and nitrated organic compounds are subjects of intense academic and industrial research due to their unique electronic properties and reactivity. Halogen atoms, such as chlorine, and nitro groups are strongly electron-withdrawing. This property significantly influences the reactivity of the molecule, for instance by activating aromatic rings towards nucleophilic substitution or by altering the acidity of nearby protons. wiserpub.comrsc.org

Halogenated organic compounds are widespread and have found applications in numerous areas, though their environmental impact is also a significant consideration. rsc.orgresearchgate.net The presence of a halogen can enhance the lipophilicity of a molecule and can be a key feature in the design of new materials.

Nitrated organic compounds are also of great importance. The nitro group is a versatile functional group that can be reduced to an amino group, a key transformation in the synthesis of many dyes, and other industrially relevant compounds. researchgate.net The strong electron-withdrawing nature of the nitro group also plays a critical role in directing the regioselectivity of further reactions on an aromatic ring.

Contextualization of α-Chloro-3-nitrobenzaldoxime within Aldoxime Chemistry

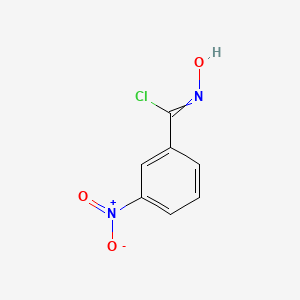

α-Chloro-3-nitrobenzaldoxime is a specific type of aldoxime, derived from an aldehyde. Its full IUPAC name is (Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride. The presence of a chlorine atom on the carbon of the C=N-OH group (the α-position) and a nitro group on the benzene (B151609) ring at the meta-position are its defining structural features. lab-chemicals.com

The electron-withdrawing effects of both the chloro and nitro substituents are expected to significantly impact the reactivity of the oxime functional group and the aromatic ring. These substituents increase the electrophilic character of the molecule, making it a potential precursor for the synthesis of more complex molecular architectures. lab-chemicals.com

Historical Development of Research on Benzaldoxime (B1666162) Derivatives

Research into benzaldoxime and its derivatives has a long history, intertwined with the development of organic chemistry in the late 19th and early 20th centuries. Following the initial synthesis of oximes, studies quickly expanded to include aromatic aldoximes like benzaldoxime. Early research focused on their synthesis, isomerism (syn and anti, or E and Z), and their characteristic reactions, such as the Beckmann rearrangement. The introduction of substituents onto the benzene ring, such as nitro groups, was a natural progression of this research, aimed at understanding the electronic effects on the reactivity of the oxime functionality. The discovery that 3-nitrobenzaldehyde (B41214) is a key intermediate in the synthesis of certain classes of compounds further spurred interest in its derivatives. The exploration of halogenated benzaldoxime derivatives added another layer of complexity and potential for synthetic utility.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2O3 |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

N-hydroxy-3-nitrobenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H |

InChI Key |

LSAGTJSJWCRWAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for α Chloro 3 Nitrobenzaldoxime

Precursor Synthesis Routes

The foundational step in synthesizing α-Chloro-3-nitrobenzaldoxime is the preparation of 3-Nitrobenzaldoxime. This is typically achieved through a condensation reaction involving the parent aldehyde.

The most common and direct route to 3-Nitrobenzaldoxime is the reaction of 3-Nitrobenzaldehyde (B41214) with hydroxylamine (B1172632), typically sourced from hydroxylammonium chloride. mdpi.com This reaction is a classic condensation of a carbonyl compound to form an oxime. nsf.gov The process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.

The reaction is generally carried out in a suitable solvent, often an alcohol like ethanol, and may be facilitated by the presence of a base to neutralize the HCl released from the hydroxylammonium chloride, thereby liberating the free hydroxylamine needed for the reaction.

Table 1: Reaction Components for Synthesis of 3-Nitrobenzaldoxime

| Reactant/Reagent | Role | Typical Molar Ratio |

|---|---|---|

| 3-Nitrobenzaldehyde | Starting Material (Aldehyde) | 1.0 |

| Hydroxylammonium Chloride | Source of Hydroxylamine | ~1.0 - 1.2 |

| Base (e.g., Sodium Hydroxide (B78521), Sodium Acetate) | Acid Scavenger | ~1.0 - 1.2 |

| Solvent (e.g., Ethanol/Water) | Reaction Medium | N/A |

While the hydroxylamine condensation is standard, several alternative and often greener methods for oxime synthesis have been developed. nih.gov These methods can be applied to the synthesis of various substituted benzaldoximes and are relevant alternatives for preparing the precursor.

Solvent-Free Grinding: Carbonyl compounds can be converted to their corresponding oximes in excellent yields by grinding the reactants with a catalyst like Bismuth(III) oxide (Bi2O3) at room temperature. nih.gov This method, known as grindstone chemistry, minimizes waste and avoids the use of solvents. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation in the presence of catalysts such as basic alumina, calcium oxide (CaO), or sulfated titania (TiO2/SO42-) under solvent-free conditions provides an efficient route to oximes. nih.gov

Zinc Oxide Catalysis: A solventless reaction protocol using zinc oxide (ZnO) as a catalyst at 80°C has been described for synthesizing aldoximes from their corresponding aldehydes. mdpi.comnih.gov

Sonication: An efficient synthesis of oximes can be achieved under sonication in ethanol in the presence of anhydrous sodium sulfate, with reactions showing high yields and short completion times. mdpi.com

Chlorination Procedures for α-Chloro-3-nitrobenzaldoxime Formation

Once 3-Nitrobenzaldoxime is synthesized, the next critical step is the chlorination of the oxime's carbon atom to form the target compound.

N-Chlorosuccinimide (NCS) is a widely used reagent for chlorination reactions. ucla.eduorganic-chemistry.org In the synthesis of α-Chloro-3-nitrobenzaldoxime, NCS serves as the chlorine source. The reaction is typically performed in a non-polar organic solvent. Research has shown that the chlorination of benzaldoximes bearing electron-withdrawing groups, such as the nitro group in 3-nitrobenzaldoxime, in solvents like methylene chloride or pure chloroform leads to the formation of benzhydroxamic chloride derivatives (hydroximoyl chlorides). sci-hub.box This selectivity is crucial for the successful synthesis of the target molecule.

Table 2: Typical Conditions for Chlorination of 3-Nitrobenzaldoxime

| Parameter | Condition |

|---|---|

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Substrate | 3-Nitrobenzaldoxime |

| Solvent | Methylene Chloride or Chloroform |

| Temperature | Typically room temperature or slightly below |

The mechanism of oxime chlorination with reagents like NCS is a subject of detailed study. It is proposed that the reaction may proceed through an intermediate α-chloro-α-nitroso species. sci-hub.box For aromatic aldoximes with electron-withdrawing substituents, the reaction pathway favors the formation of the hydroximoyl chloride.

Two potential mechanisms have been suggested following the formation of the chloronitroso intermediate:

Unimolecular decomposition of the intermediate to yield a carbanion and a nitrosyl ion. sci-hub.box

A nucleophilic displacement on the nitroso group, possibly by a chloride ion, which produces a carbanion and nitrosyl chloride. sci-hub.box

The presence of the electron-withdrawing 3-nitro group on the benzene (B151609) ring influences the electronic properties of the oxime, stabilizing potential intermediates and directing the reaction towards the formation of α-Chloro-3-nitrobenzaldoxime.

Exploration of Novel Synthetic Pathways

While the two-step synthesis via oxime formation and subsequent chlorination is the established route, modern synthetic chemistry continually seeks more efficient, atom-economical, and environmentally friendly pathways. The development of novel routes often focuses on minimizing steps or utilizing different types of catalysts.

One area of exploration involves the direct synthesis of related heterocyclic compounds, which may proceed through intermediates similar to hydroximoyl chlorides. For instance, the synthesis of N-hydroxyindoles can be achieved via the cycloaddition of nitrosoarenes with alkynones. unito.it α-Chloro-3-nitrobenzaldoxime itself is a valuable intermediate for generating 3-nitrile oxides. These highly reactive species are precursors in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings like isoxazoles and isoxazolines, which are scaffolds of significant biological interest. nih.gov Therefore, novel synthetic strategies may focus on in-situ generation and trapping of the nitrile oxide from 3-nitrobenzaldoxime, representing an advanced application and extension of the core synthesis.

Furthermore, base-mediated cyclization of specific 2-nitrostyrene derivatives has been shown to produce N-hydroxy- and N-alkoxyindoles, which involves the intramolecular transformation of a nitro group in a way that bypasses the traditional aldehyde-to-oxime pathway. nih.gov These advanced methods highlight the ongoing evolution of synthetic strategies in heterocyclic chemistry.

Optimization of Reaction Conditions and Yields in Aldoxime Synthesis

The synthesis of the aldoxime precursor is a critical stage where reaction conditions can be optimized to maximize yield and efficiency. The oximation of aldehydes has been the subject of extensive research, leading to a variety of methodologies beyond the traditional condensation in a basic aqueous medium. nih.govorientjchem.org

Several approaches have been developed to improve the synthesis of aldoximes. researchgate.net These methods often focus on the use of different catalysts, solvent systems, or reaction conditions to enhance reaction rates and yields. researchgate.netnih.gov For instance, the conversion of aldehydes to their corresponding oximes can be achieved using hydroxylamine hydrochloride in the presence of various catalysts. researchgate.net

Some modern, more environmentally benign techniques have also been applied. nih.gov These include:

Solvent-free "Grindstone" Chemistry : This method involves simply grinding the aldehyde, hydroxylamine hydrochloride, and a catalyst like Bismuth(III) oxide (Bi₂O₃) at room temperature, which can produce excellent yields in a short time. nih.gov

Catalysis in Various Solvents : The reaction can be optimized by selecting appropriate catalysts and solvents. One study found that using oxalic acid as a catalyst in acetonitrile under reflux conditions provided excellent yields of aldoximes. orientjchem.org

Aqueous or Mixed-Solvent Systems : To develop more convenient and efficient solution-based methods, researchers have explored different solvent systems. A combination of methanol and water has been shown to be effective, sometimes eliminating the need for a catalyst. researchgate.netias.ac.in

The choice of conditions can significantly impact the reaction's outcome, as summarized in the table below.

| Aldehyde Substrate | Conditions | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorobenzaldehyde | Grinding, Room Temp. | Bi₂O₃ | Short | Excellent | nih.gov |

| Benzaldehyde (B42025) | Reflux in CH₃CN | Oxalic Acid | 60 min | 95% | orientjchem.org |

| 4-Nitrobenzaldehyde (B150856) | Mineral Water/Methanol, Room Temp. | None | 60 min | ~50% | ias.ac.in |

| Various Aryl Aldehydes | Methanol, Room Temp. | K₂CO₃ | Not Specified | Good to Excellent | researchgate.net |

Stereoselective Synthesis Challenges in Oxime Formation

A significant challenge in the synthesis of aldoximes, including 3-nitrobenzaldoxime, is controlling the stereochemistry around the carbon-nitrogen double bond (C=N). This results in the formation of two possible geometric isomers: the E-isomer and the Z-isomer. The stereoselective synthesis of a single, pure oxime isomer is a considerable challenge in organic chemistry. pku.edu.cn

Traditionally, achieving stereoselectivity in oxime synthesis has relied heavily on the steric hindrance of the substituents on the starting carbonyl compound. pku.edu.cn However, this approach offers limited control, and many condensation reactions result in a mixture of E and Z isomers. researchgate.net The ratio of these isomers is often determined by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), where the chemical shift of the proton on the C=N bond (HC=N) differs for each isomer. researchgate.net

Researchers have sought to develop more reliable methods for stereocontrol. One reported strategy for achieving high selectivity for the Z-isomer involves the use of specific catalysts under solvent-free conditions. For example, the use of a copper(II) sulfate (CuSO₄) and potassium carbonate (K₂CO₃) system has been shown to stereoselectively catalyze the oximation of aldehydes and ketones. researchgate.net While effective, such solvent-free methods can be inconvenient for large-scale industrial processes, prompting the development of more practical solution-based methods that still offer high stereoselectivity. researchgate.net The quest for methods that provide convenient, efficient, and highly stereoselective synthesis of oximes remains an active area of research. pku.edu.cn

Chemical Reactivity and Derivatization of α Chloro 3 Nitrobenzaldoxime

Reactions Involving the Oxime Functional Group

The oxime group in α-chloro-3-nitrobenzaldoxime is a primary site for a variety of chemical transformations, including condensation, rearrangement, and dehydration reactions.

The oxime functionality, with its nucleophilic nitrogen and oxygen atoms, can participate in condensation reactions with various electrophiles. For instance, it can react with agents like phosgene (B1210022) or its equivalents to form cyclic derivatives. While specific studies on α-chloro-3-nitrobenzaldoxime are not extensively documented in this context, the general reactivity of oximes suggests its potential to form O-acylated or O-sulfonylated intermediates, which can then undergo further transformations. These intermediates are often more reactive and serve as better leaving groups in subsequent reactions.

The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. This reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the nitrogen-oxygen bond. For aldoximes like α-chloro-3-nitrobenzaldoxime, this rearrangement typically leads to the formation of a primary amide after hydrolysis of the intermediate nitrilium ion.

The general mechanism for the Beckmann rearrangement involves the conversion of the hydroxyl group into a good leaving group, often by protonation with a strong acid such as sulfuric acid or polyphosphoric acid. The subsequent migration of the aryl group and attack by water would yield N-(3-nitrophenyl)formamide. However, specific literature detailing the Beckmann rearrangement of α-chloro-3-nitrobenzaldoxime is scarce, and the reaction may be complicated by the presence of the α-chloro substituent.

A significant reaction of α-chloro-3-nitrobenzaldoxime is its dehydration to form the corresponding 3-nitrobenzonitrile. This transformation is particularly facile due to the nature of the starting material, which is a hydroxamoyl chloride. Treatment with a base is typically sufficient to eliminate hydrogen chloride and generate the highly reactive 3-nitrile oxide as an intermediate. This intermediate can then be trapped in situ or, under certain conditions, may rearrange to the nitrile.

The in-situ generation of 3-nitrile oxide from α-chloro-3-nitrobenzaldoxime is a powerful tool in organic synthesis, as nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocyclic rings like isoxazoles and isoxazolines.

| Reactant | Reagent/Condition | Product | Notes |

| α-Chloro-3-nitrobenzaldoxime | Base (e.g., Triethylamine) | 3-Nitrile oxide | Intermediate for cycloadditions |

| 3-Nitrile oxide | Alkene | Substituted Isoxazoline | 1,3-Dipolar cycloaddition |

| 3-Nitrile oxide | Alkyne | Substituted Isoxazole | 1,3-Dipolar cycloaddition |

Reactions Involving the Chloro Substituent

The chloro atom in α-chloro-3-nitrobenzaldoxime is an active site for nucleophilic attack, a reactivity profile that is significantly enhanced by the electronic properties of the adjacent oxime and the aromatic nitro group.

The benzylic carbon bearing the chlorine atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the displacement of the chloride ion and the introduction of new functional groups. Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines can lead to the formation of α-amino-oximes.

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides results in the formation of the corresponding α-alkoxy or α-aryloxy oximes.

Thiols: Thiols can displace the chloride to yield α-thio-oximes.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, forming an α-azido-oxime, which is a precursor for the synthesis of tetrazoles or can be reduced to an α-amino group.

The electron-withdrawing nature of the 3-nitro group on the benzene (B151609) ring contributes to the stabilization of the transition state during nucleophilic attack, thereby facilitating these substitution reactions.

| Nucleophile | Product Type |

| Primary/Secondary Amine | α-Amino-oxime |

| Alkoxide/Phenoxide | α-Alkoxy/Aryloxy-oxime |

| Thiol | α-Thio-oxime |

| Sodium Azide | α-Azido-oxime |

The inherent electrophilicity of the carbon atom attached to the chlorine is a key feature of α-chloro-3-nitrobenzaldoxime's utility in synthesis. This electrophilic character is the foundation for its use as a building block for more complex molecular architectures. For example, its reaction with electron-rich aromatic or heterocyclic compounds in the presence of a Lewis acid could potentially lead to Friedel-Crafts-type alkylation reactions.

Furthermore, the combination of the reactive chloro-group and the versatile oxime functionality allows for sequential reactions. For instance, a nucleophilic substitution at the benzylic carbon can be followed by a transformation of the oxime group, such as a cycloaddition or rearrangement, providing a pathway to highly functionalized molecules from a single starting material. This dual reactivity underscores the importance of α-chloro-3-nitrobenzaldoxime as a valuable intermediate in synthetic organic chemistry.

Reactions Involving the Nitro Group

The nitro group is a potent electron-withdrawing group, which significantly impacts the electron distribution within the benzene ring. This electronic effect has two major consequences for the reactivity of α-Chloro-3-nitrobenzaldoxime.

Firstly, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. youtube.comdoubtnut.com By drawing electron density away from the aromatic system, it makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. youtube.com The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group, making any potential electrophilic substitution likely to be directed to the meta position. youtube.com

Formation of Complex Molecular Structures

The unique structural features of α-Chloro-3-nitrobenzaldoxime make it a valuable building block for the synthesis of a diverse range of complex organic molecules, including substituted amines and various heterocyclic systems.

While direct conversion of the nitro group to an amine is a standard transformation, the α-chloro-oxime functionality provides a handle for the introduction of more complex amine-containing substituents. A notable example, demonstrating the reactivity of a related compound, is the synthesis of 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile derivatives from α-chloro-p-nitrobenzaldoxime. selcuk.edu.trresearchgate.net This methodology can be conceptually applied to the 3-nitro isomer.

The synthesis involves the reaction of the α-chloro-p-nitrobenzaldoxime with an appropriate amino alcohol derivative. researchgate.net The general synthetic scheme involves the initial preparation of the α-chloro-oxime from the corresponding aldehyde, followed by reaction with various amines. researchgate.net

Table 1: Synthesis of 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile Derivatives from a Related α-Chloro-nitrobenzaldoxime

| Starting Material | Reagent | Product |

|---|---|---|

| α-Chloro-p-nitrobenzaldoxime | 4'-(3-aminopropoxy)biphenyl-4-carbonitrile | α-[4'-(3-aminopropyloxy)biphenyl-4-carbonitrile]-p-nitro-benzaldoxime |

| α-Chloro-p-nitrobenzaldoxime | 4'-(6-aminohexyloxy)biphenyl-4-carbonitrile | α-[4'-(6-aminohexyloxy)biphenyl-4-carbonitrile]-p-nitro-benzaldoxime |

This data is based on a study of the para-nitro isomer, but illustrates the synthetic potential for the meta-nitro isomer. researchgate.net

The α-chloro-oxime moiety can participate in cycloaddition reactions. One area of interest is the reaction with "sulfenes" (R₂C=SO₂), which are highly reactive intermediates. While direct cycloaddition with the C=N bond of the oxime is conceivable, a more documented reaction pathway for α-chloroaldoximes involves their conversion to sulfonate esters. cdnsciencepub.com

The reaction of aromatic nitrile oxides with sulfonyl chlorides in the presence of a base can yield sulfonate esters of α-chloroaldoximes. cdnsciencepub.com These α-chloroaldoxime O-sulfonates are stable compounds that can be isolated and stored. nih.gov For instance, α-chloroaldoxime O-methanesulfonates have been synthesized and their chemical properties investigated. nih.gov These compounds require an additive, such as TMEDA (tetramethylethylenediamine), to activate the sulfonate for subsequent reactions. nih.gov

This activation facilitates reactions with nucleophiles, such as anilines, leading to the formation of heterocyclic compounds like benzimidazoles. nih.gov

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. acs.org Nitro-substituted aromatic compounds are valuable precursors for the synthesis of a wide array of heterocyclic systems. rsc.org The presence of both the nitro group and the versatile α-chloro-oxime functionality makes α-chloro-3-nitrobenzaldoxime a promising starting material for building complex heterocyclic scaffolds.

For example, the reactivity of the α-chloroaldoxime O-methanesulfonates with anilines to form benzimidazoles highlights one such application. nih.gov The general reaction scheme demonstrates the construction of the benzimidazole (B57391) ring system from the α-chloro-oxime derivative.

Furthermore, the nitro group itself can be a key functional group in the formation of heterocycles. Following its reduction to an amino group, it can participate in cyclization reactions to form nitrogen-containing rings. The combination of reactions at the oxime and nitro functionalities allows for a modular approach to the synthesis of diverse heterocyclic structures. For instance, various 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives have been synthesized from precursors containing a chloro-phenyl moiety, showcasing the utility of such building blocks in generating biheterocyclic compounds. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of proton (¹H) and carbon-13 (¹³C) nuclei, the precise arrangement of atoms within the alpha-chloro-3-nitrobenzaldoxime (B2470303) molecule can be determined.

It is important to note that direct experimental NMR data for alpha-chloro-3-nitrobenzaldoxime is not widely available in published literature. Therefore, the following analysis is based on representative data derived from structurally analogous compounds, such as 3-nitrobenzaldehyde (B41214) and 4-chlorobenzaldehyde, to predict the expected spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of alpha-chloro-3-nitrobenzaldoxime, distinct signals are expected for the aromatic protons and the oxime proton. The electron-withdrawing nature of the nitro group and the chlorine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.5 | Singlet | - |

| H-4 | ~8.3 | Doublet | 7.8 |

| H-5 | ~7.7 | Triplet | 7.8 |

| H-6 | ~8.0 | Doublet | 7.8 |

| N-OH | ~11.5 | Singlet (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atom attached to the electronegative chlorine and nitro groups will be significantly deshielded.

| Carbon | Predicted Chemical Shift (ppm) |

| C-Cl | ~150 |

| C-1 | ~135 |

| C-2 | ~125 |

| C-3 (C-NO₂) | ~148 |

| C-4 | ~123 |

| C-5 | ~130 |

| C-6 | ~138 |

Correlation of Chemical Shifts with Molecular Structure

The predicted chemical shifts in both ¹H and ¹³C NMR spectra correlate well with the proposed structure of alpha-chloro-3-nitrobenzaldoxime. The downfield shift of the aromatic protons and carbons is a direct consequence of the electron-withdrawing effects of the nitro group at the meta position and the chloro-oxime group. The specific splitting patterns observed in the ¹H NMR spectrum arise from the coupling between adjacent protons on the aromatic ring, which helps in assigning the signals to their respective positions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations (O-H, C=N, N-O, C-Cl, N-O₂)

The IR spectrum of alpha-chloro-3-nitrobenzaldoxime is expected to exhibit distinct absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (in oxime) | Stretching | 3400-3100 (broad) |

| C=N (oxime) | Stretching | 1680-1620 |

| N-O (oxime) | Stretching | 960-930 |

| C-Cl | Stretching | 800-600 |

| N-O₂ (nitro group) | Asymmetric Stretching | 1550-1500 |

| N-O₂ (nitro group) | Symmetric Stretching | 1360-1300 |

The presence of a broad band in the region of 3400-3100 cm⁻¹ is indicative of the O-H stretching of the oxime group, often broadened due to hydrogen bonding. The C=N stretching vibration confirms the presence of the oxime functionality. Strong absorption bands for the asymmetric and symmetric stretching of the nitro group are characteristic and confirm its presence on the aromatic ring. acs.orgbaranlab.orgspectroscopyonline.comorgchemboulder.combohrium.com The C-Cl stretching frequency is typically observed in the fingerprint region of the spectrum.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For alpha-chloro-3-nitrobenzaldoxime, with the molecular formula C₇H₅ClN₂O₃, the theoretical elemental composition can be calculated. nih.gov

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition |

| Carbon | C | 12.01 | 7 | 84.07 | 41.91% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.52% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.68% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.97% |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.93% |

| Total | 200.59 | 100.00% |

Experimental values obtained from elemental analysis that closely match these theoretical percentages would confirm the purity and elemental composition of the synthesized alpha-chloro-3-nitrobenzaldoxime.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. The analysis of this pattern allows for the determination of the crystal lattice parameters, the spatial arrangement of molecules within the lattice (the unit cell), and the intramolecular bond lengths, bond angles, and torsion angles. This detailed structural information is crucial for understanding the molecule's conformation and steric properties in the solid state.

For alpha-Chloro-3-nitrobenzaldoxime, obtaining a single crystal suitable for X-ray diffraction would be the first and most critical step in its solid-state characterization. The resulting crystallographic data would provide definitive proof of its molecular structure, including the stereochemistry of the oxime group and the relative orientation of the chloro and nitro substituents on the benzene (B151609) ring.

However, a thorough review of publicly available scientific literature and crystallographic databases did not yield specific experimental X-ray crystallography data for alpha-Chloro-3-nitrobenzaldoxime. While the technique is standard for such compounds, it appears that the crystal structure of this particular molecule has not been determined or is not publicly reported at the time of this writing.

Should such data become available, it would typically be presented in a table format, as shown in the hypothetical example below:

Hypothetical Crystallographic Data for alpha-Chloro-3-nitrobenzaldoxime

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClN₂O₃ |

| Formula Weight | 200.58 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

This table would be accompanied by a detailed discussion of the determined bond lengths and angles within the molecule.

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Analysis)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This molecular packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is key to explaining the physical properties of the solid, including its melting point, solubility, and stability.

A powerful tool for visualizing and quantifying these intermolecular interactions is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The dnorm surface highlights regions of close contact, which are indicative of specific intermolecular interactions.

As with the primary crystallographic data, a specific Hirshfeld surface analysis for alpha-Chloro-3-nitrobenzaldoxime is not available in the reviewed scientific literature. If the crystal structure were known, a Hirshfeld analysis could be performed to understand the role of the chloro and nitro groups, as well as the oxime moiety, in directing the crystal packing. For instance, the analysis would likely reveal the presence of hydrogen bonding involving the oxime hydroxyl group and potential halogen bonding involving the chlorine atom.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis of alpha-Chloro-3-nitrobenzaldoxime could be presented as follows:

Hypothetical Hirshfeld Surface Analysis Contributions for alpha-Chloro-3-nitrobenzaldoxime

| Interaction Type | Contribution (%) |

|---|---|

| H···H | [Value] |

| O···H/H···O | [Value] |

| Cl···H/H···Cl | [Value] |

| C···H/H···C | [Value] |

| N···H/H···N | [Value] |

This quantitative data would provide significant insight into the forces governing the supramolecular assembly of alpha-Chloro-3-nitrobenzaldoxime in the solid state.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and analyze a molecule's behavior at the electronic level.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations have been employed to determine the optimized geometries, vibrational frequencies, and various electronic properties of benzaldehyde (B42025) oxime and its derivatives.

Studies utilizing DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), have been instrumental in analyzing the molecular geometry and vibrational spectra of these compounds. rsc.orgunive.it These calculations help in the precise assignment of infrared (IR) and Raman spectral bands. rsc.org Furthermore, DFT is used to calculate a range of reactivity descriptors that quantify the chemical behavior of the molecule. These descriptors are derived from the conceptual framework of DFT and provide insights into the molecule's stability and reactivity.

Table 1: Key Reactivity Descriptors Calculated for Oxime Derivatives using DFT

| Descriptor | Definition | Significance |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Higher hardness indicates greater stability and lower reactivity. |

| Chemical Potential (µ) | Represents the escaping tendency of electrons from an equilibrium system. | Related to the molecule's electronegativity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |

These parameters are crucial for predicting how a molecule will interact with other chemical species. For instance, a study on substituted benzaldoximes used these descriptors to correlate with their pKa values, demonstrating the predictive power of DFT in understanding chemical properties.

The polarity of a molecule, governed by its dipole moment, is a critical factor influencing its solubility, intermolecular interactions, and reactivity. Computational methods, particularly DFT, can accurately predict the dipole moment of molecules like benzaldehyde oxime. The dipole moment arises from the non-uniform distribution of electron density within the molecule, which is a direct output of electronic structure calculations. For benzaldehyde oxime, the presence of electronegative nitrogen and oxygen atoms results in a significant dipole moment, making it a polar molecule. This polarity is a key determinant of its physical and chemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ku.ac.ae

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For a substituted benzaldehyde oxime, the HOMO was found to be localized on the azo unit, while the LUMO was located on the oxime region, indicating that the lowest energy electronic transition is a charge transfer from the azo group to the oxime group. nyu.eduresearchgate.netbyjus.com

Table 2: Frontier Orbital Energies and Related Parameters for a Substituted Benzaldehyde Oxime Derivative researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -6.2695 |

| LUMO Energy | -2.5094 |

| HOMO-LUMO Gap | 3.7601 |

| Ionization Potential (IP) | 6.2695 |

| Electron Affinity (EA) | 2.5094 |

These values provide a quantitative basis for understanding the electronic transitions and reactivity of the molecule.

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure calculations, molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, including conformational changes and reaction pathways.

Benzaldehyde oxime can exist as two geometric isomers, syn and anti (also referred to as Z and E, respectively), which arise from the restricted rotation around the carbon-nitrogen double bond. numberanalytics.comorganic-chemistry.org The orientation of the hydroxyl group relative to the aldehyde's hydrogen atom distinguishes these isomers.

Computational conformational analysis, often performed using DFT, is crucial for determining the relative stabilities of these isomers. researchgate.net Studies have shown that the E (anti) isomer of benzaldehyde oxime is the more stable form. researchgate.net The energy difference between the isomers, though often small, can influence their relative populations at equilibrium and their distinct reactivity patterns. Spectroscopic techniques, such as NMR, are used experimentally to differentiate and quantify the ratio of these isomers, with computational predictions providing a theoretical basis for the observed results. organic-chemistry.orgmasterorganicchemistry.com

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Oxime Formation: The formation of oximes from aldehydes or ketones and hydroxylamine (B1172632) has been studied computationally. DFT calculations have been used to model the reaction mechanism, which typically proceeds through the initial formation of a carbinolamine intermediate, followed by dehydration to the oxime. researchgate.net These studies can reveal the energy barriers associated with each step and the role of catalysts, such as acids or aniline, in accelerating the reaction. researchgate.net

Beckmann Rearrangement: The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide under acidic conditions. numberanalytics.comwikipedia.org Computational studies have provided detailed insights into the mechanism of this rearrangement. Theoretical models can map out the potential energy surface of the reaction, identifying the transition state for the key migratory step where an alkyl or aryl group moves from the carbon to the nitrogen atom. These calculations can also rationalize the stereospecificity of the reaction, where the group anti to the hydroxyl group is the one that migrates. wikipedia.org

Ab Initio Calculations for Reaction Pathway Validation

Ab initio quantum chemical calculations are a cornerstone of modern computational chemistry, providing a theoretical framework to investigate chemical reactions without reliance on experimental parameters. These first-principles calculations are instrumental in validating proposed reaction pathways by determining the geometries and energies of reactants, transition states, and products. For a molecule like α-chloro-3-nitrobenzaldoxime, ab initio methods can elucidate the electronic structure and predict the most probable transformation routes under various conditions.

The process begins with the optimization of the ground state geometry of the reactant molecule. Subsequently, potential reaction coordinates are explored to locate the transition state (TS), which represents the maximum energy point along the minimum energy path connecting reactants and products. The identification of a true transition state is confirmed by frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in the study of oxime formation and related reactions, computational methods have been pivotal. The mechanism of oxime formation from a ketone and hydroxylamine, a fundamental reaction, has been scrutinized using quantum mechanics to compare different potential pathways, such as nitrogen versus oxygen nucleophilic attack. ic.ac.uk These calculations have shown that a concerted mechanism involving water molecules to facilitate proton transfer has a lower energy barrier than a simple stepwise pathway, highlighting the nuanced insights that ab initio methods can provide. ic.ac.uk Similarly, computational studies on intramolecular oxime transfer reactions have demonstrated that while initial equilibrium steps are important, the water-elimination step possesses the highest activation energy and is therefore rate-determining. acs.org

In the context of α-chloro-3-nitrobenzaldoxime, ab initio calculations could be employed to validate pathways for reactions such as:

Isomerization: The E/Z isomerization around the C=N double bond is a common process in oximes. nih.gov Ab initio calculations can determine the energy barrier for this isomerization, which proceeds through a transition state with a more linear C=N-O angle. The relative stabilities of the E and Z isomers can also be accurately predicted. nih.gov

Hydrolysis: The hydrolysis of the oxime back to the corresponding aldehyde (3-nitrobenzaldehyde) and hydroxylamine can be modeled. This would involve calculating the energy profile for the nucleophilic attack of water or hydroxide (B78521) on the carbon of the C=N bond, followed by proton transfers and cleavage of the C-N bond.

Redox Reactions: The nitro group is susceptible to reduction. Ab initio calculations can model the step-wise reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities. The calculated reduction potentials can offer insights into the feasibility of these transformations. researchgate.netmdpi.com

Cyclization Reactions: Intramolecular reactions involving the oxime and the nitro or chloro substituents could be explored. For example, the possibility of an intramolecular cyclization to form heterocyclic structures can be assessed by calculating the activation barriers for the proposed pathways. nih.gov

The table below illustrates the kind of data that can be generated from ab initio calculations for a hypothetical reaction of α-chloro-3-nitrobenzaldoxime, such as the initial step of hydrolysis.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters | Imaginary Frequencies |

| Reactant Complex (Oxime + H₂O) | MP2/6-311+G(d,p) | 0.0 | C=N: 1.29 Å, N-O: 1.39 Å | 0 |

| Transition State | MP2/6-311+G(d,p) | +25.4 | C-O(water): 2.10 Å, C-N: 1.45 Å | 1 (-1540 cm⁻¹) |

| Product (Tetrahedral Intermediate) | MP2/6-311+G(d,p) | +12.8 | C-N: 1.48 Å, C-O(water): 1.42 Å | 0 |

Note: The data in this table is hypothetical and serves to illustrate the output of ab initio calculations. Actual values would require specific computations for α-chloro-3-nitrobenzaldoxime.

By comparing the calculated activation energies for different plausible pathways, the most favorable reaction mechanism can be identified. These theoretical validations are crucial for understanding reaction outcomes and for designing new synthetic strategies.

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides powerful tools for establishing quantitative structure-reactivity relationships (QSRRs), which correlate the structural or electronic properties of molecules with their chemical reactivity. chemrxiv.orgnih.gov For a substituted aromatic compound like α-chloro-3-nitrobenzaldoxime, computational data can be used to predict how changes in its structure, or the introduction of further substituents, would affect its reaction rates and equilibria.

Key molecular properties, often referred to as quantum chemical descriptors, can be calculated and correlated with experimental reactivity data. These descriptors include:

Atomic Charges: The distribution of electron density can be quantified using various population analysis schemes (e.g., Mulliken, NBO). The charge on the carbon atom of the C=N group, for instance, can indicate its susceptibility to nucleophilic attack. For nitroaromatic compounds, the charges on the nitro group's oxygen atoms can relate to their reactivity in reduction or complexation reactions. mdpi.com

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to reactivity. A lower LUMO energy for α-chloro-3-nitrobenzaldoxime would suggest a greater susceptibility to reduction or nucleophilic attack. The HOMO-LUMO gap is a general indicator of molecular stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For α-chloro-3-nitrobenzaldoxime, the MEP would likely show a highly positive region around the nitro group and the oxime proton, and negative regions near the oxygen atoms.

Bond Dissociation Energies (BDEs): The energy required to homolytically cleave a bond is a direct measure of its strength. For the oxime group, the O-H BDE is a critical parameter that determines the ease of forming the corresponding iminoxyl radical. nih.gov Computational methods can accurately predict BDEs, providing insight into radical-mediated reaction pathways.

A QSRR study on a series of related benzaldoxime (B1666162) derivatives could involve calculating these descriptors and correlating them with experimentally determined reaction rates (e.g., for hydrolysis or oxidation). For example, a linear free-energy relationship might be established by plotting the logarithm of the reaction rate constant against the calculated LUMO energy for each compound in the series. researchgate.net

The following table presents hypothetical computational data for a series of substituted benzaldoximes, illustrating how these descriptors might vary and could be used to establish a structure-reactivity relationship.

| Substituent (at para-position) | LUMO Energy (eV) | Charge on Oxime Carbon (a.u.) | O-H Bond Dissociation Energy (kcal/mol) | Predicted Relative Reactivity (Hydrolysis) |

| -NO₂ | -3.5 | +0.25 | 85.0 | High |

| -Cl | -2.8 | +0.20 | 86.5 | Moderate |

| -H | -2.5 | +0.18 | 87.2 | Base |

| -CH₃ | -2.3 | +0.16 | 87.8 | Low |

| -OCH₃ | -2.1 | +0.14 | 88.5 | Very Low |

Note: The data in this table is illustrative. The trends shown are based on general chemical principles where electron-withdrawing groups lower the LUMO energy and increase the electrophilicity of the oxime carbon, while also potentially affecting the O-H BDE.

From such data, a clear trend emerges: strong electron-withdrawing groups like the nitro group lower the LUMO energy and increase the positive charge on the oxime carbon, making it more electrophilic and thus more reactive towards nucleophilic attack in a hydrolysis reaction. researchgate.net Conversely, electron-donating groups have the opposite effect. These computational QSRRs not only help in understanding observed reactivity but also enable the prediction of the reactivity of new, yet-to-be-synthesized compounds, thereby guiding future research and development. chemrxiv.org

Advanced Applications and Materials Science Contributions

Role as Synthetic Intermediates in Fine Chemical Production

The primary and most established application of alpha-Chloro-3-nitrobenzaldoxime (B2470303) lies in its role as a key intermediate in the synthesis of a variety of fine chemicals. Its reactivity allows for the introduction of the 3-nitrophenyl moiety into more complex molecular frameworks, which is a common feature in many biologically active compounds and specialized organic molecules.

The presence of the chloro and nitro groups activates the molecule for various transformations. The oxime functionality can be converted into other functional groups, such as nitriles, or can participate in cyclization reactions to form heterocyclic systems. This versatility makes it a valuable precursor for chemists engaged in multi-step organic synthesis.

Development of Advanced Materials

While its primary role is that of a synthetic intermediate, the structural motifs accessible from alpha-Chloro-3-nitrobenzaldoxime have potential implications for the development of advanced materials. The inherent properties of the nitrophenyl group, such as its influence on electronic and optical characteristics, make it a region of interest for materials scientists.

Applications in Liquid Crystal Research

Currently, there is a lack of specific, publicly available research detailing the direct application of alpha-Chloro-3-nitrobenzaldoxime in the synthesis of liquid crystals. However, the broader class of nitro-substituted aromatic compounds is known to be of interest in liquid crystal research due to the significant dipole moment imparted by the nitro group, which can influence the mesomorphic properties of a molecule. The potential for alpha-Chloro-3-nitrobenzaldoxime to serve as a precursor for calamitic or discotic liquid crystals remains an area for future exploration.

Use in Electrooptical Sensors

Contributions to Dye Chemistry

The field of dye chemistry often utilizes aromatic nitro compounds as precursors for azo dyes. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner. While alpha-Chloro-3-nitrobenzaldoxime could theoretically serve as a precursor in this manner, specific research detailing its use for the synthesis of commercially significant dyes is not prominent. The resulting dyes would be expected to possess a chloro-substituent, which could modulate the color and fastness properties.

Precursors for Specialized Chemical Reagents

The reactivity of alpha-Chloro-3-nitrobenzaldoxime makes it a suitable starting material for the synthesis of more specialized chemical reagents, particularly those used in analytical and synthetic chemistry.

Utilization in the Synthesis of Colorimetric Receptors

The development of colorimetric receptors, which signal the presence of a specific analyte through a color change, is an active area of research. While there is no extensive body of work on the direct use of alpha-Chloro-3-nitrobenzaldoxime for this purpose, its structure presents possibilities. The nitrophenyl group can act as a signaling unit, and the oxime functionality provides a handle for introducing a receptor site. The synthesis of such a receptor would likely involve the modification of the oxime group to incorporate a binding moiety for the target analyte. Upon binding, a change in the electronic environment of the nitrophenyl group could lead to a visible color change.

Building Blocks for Complex Supramolecular Architectures

The molecular framework of alpha-chloro-3-nitrobenzaldoxime, characterized by a strategic arrangement of functional groups with diverse electronic and hydrogen-bonding capabilities, positions it as a compelling building block for the rational design and construction of complex supramolecular architectures. The interplay of the oxime, nitro, and chloro substituents on the aromatic ring offers a rich tapestry of potential non-covalent interactions, which are fundamental to the principles of crystal engineering and the formation of ordered, multi-dimensional solid-state structures.

The oxime group (–C(Cl)=NOH) is a particularly potent functional moiety in establishing supramolecular assemblies. It can act as both a hydrogen-bond donor, through its hydroxyl group, and a hydrogen-bond acceptor via the nitrogen and oxygen atoms. This dual nature allows for the formation of robust and directional hydrogen-bonding networks, which are a cornerstone of supramolecular chemistry. researchgate.netscispace.com Research on simpler oxime-containing molecules has demonstrated their capacity to form predictable supramolecular synthons, such as dimeric rings and catemeric chains. researchgate.netscispace.com In the context of alpha-chloro-3-nitrobenzaldoxime, the oxime group is anticipated to be a primary driver for self-assembly, promoting the formation of extended one-dimensional chains or discrete dimeric pairs through O-H···N or O-H···O hydrogen bonds. researchgate.netpsu.edu

The presence of the 3-nitro group significantly influences the electronic properties of the benzene (B151609) ring, rendering it electron-deficient. This strong electron-withdrawing nature enhances the potential for π-π stacking interactions with electron-rich aromatic systems. acs.org Aromatic polynitro compounds are well-known for their ability to form charge-transfer complexes with other aromatic molecules. libretexts.org This feature allows alpha-chloro-3-nitrobenzaldoxime to serve as a versatile component in co-crystallization strategies, where it can be paired with suitable electron-donating aromatic molecules to create alternating stacked arrangements, a common motif in the design of functional organic materials. The electronic perturbation caused by the nitro group can also modulate the acidity of the oxime proton, further tuning the strength and geometry of the hydrogen bonds it forms. wikipedia.orgnih.gov

Furthermore, the chlorine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site. While the oxime functionality has been less explored as a halogen bond acceptor, the potential for C-Cl···O or C-Cl···N interactions with neighboring molecules adds another layer of control over the supramolecular assembly. nih.gov In concert with hydrogen bonding and π-π stacking, halogen bonds can provide the necessary specificity and directionality to guide the assembly from simple one-dimensional chains into more complex two- or three-dimensional networks. psu.edu

The synergistic or competitive interplay between these various non-covalent forces—hydrogen bonding, halogen bonding, and π-π interactions—ultimately dictates the final supramolecular architecture. The specific synthons that are preferentially formed will depend on a delicate balance of interaction strengths and steric factors. For instance, the formation of a robust O-H···N hydrogen-bonded chain might be the dominant organizing force, with weaker C-H···O or halogen bonds serving to cross-link these chains into higher-order structures. psu.edursc.org

By systematically modifying related molecular structures or the crystallization conditions, it is possible to fine-tune the resulting supramolecular assembly. rsc.orgnih.govmdpi.com The predictable nature of these non-covalent interactions makes alpha-chloro-3-nitrobenzaldoxime a promising candidate for bottom-up materials synthesis, where complex architectures with potentially interesting photophysical or electronic properties can be engineered from precisely designed molecular components.

Table of Potential Non-Covalent Interactions and Supramolecular Motifs for alpha-Chloro-3-nitrobenzaldoxime

| Interaction Type | Donor/Acceptor Groups Involved | Potential Supramolecular Motif |

| Hydrogen Bonding | Oxime (O-H) as donor, Oxime (N or O) as acceptor | Dimeric rings (R²₂(6)), Catemeric chains (C(3) or C(2)) |

| π-π Stacking | Electron-deficient nitroaromatic ring | Stacked columnar arrays (with electron-rich arenes) |

| Halogen Bonding | Chlorine (C-Cl) as donor, Oxime (O) or Nitro (O) as acceptor | Extended chains or sheets |

| Weak Hydrogen Bonds | Aromatic (C-H) as donor, Oxime/Nitro (O) as acceptor | Cross-linking of primary motifs |

Derivatives and Analogues of α Chloro 3 Nitrobenzaldoxime

Structure-Activity Relationship Studies for Related Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to correlate a molecule's three-dimensional structure with its activity. For analogues of α-chloro-3-nitrobenzaldoxime, SAR studies would investigate how variations in the substituent groups on the phenyl ring impact their chemical reactivity and biological effects. The type and position of these substituents are critical in defining the molecule's electronic and steric properties.

Key principles from SAR studies on related compound classes can be applied. For instance, in studies of N-nitroso compounds, it has been shown that even small changes in structure can lead to large differences in the types of tumors induced in animal studies, highlighting the profound effect of molecular architecture on biological outcomes. chemspider.com Similarly, SAR studies on 3-aroylindoles revealed that replacing a methoxy (B1213986) group with other electron-donating groups could retain potent cytotoxic activity. This suggests that for aldoxime derivatives, modifying the electron-donating or withdrawing nature of substituents could fine-tune their activity.

Synthesis and Characterization of Substituted Aldoximes with Varied Halogenation and Nitration Patterns

The synthesis of substituted aldoximes typically involves the reaction of a corresponding aldehyde or ketone with hydroxylamine (B1172632). patsnap.com The diversity of analogues is achieved by starting with aromatic aldehydes that have different halogen and nitro group arrangements. Modern synthetic strategies for aromatic nitration and halogenation, including ruthenium-catalyzed meta-selective C-H nitration and the use of N-halosuccinimides, allow for the precise placement of these functional groups on the aromatic core, enabling access to a wide range of precursors. nih.govwikipedia.org

α-Chloro-4-nitrobenzaldoxime is a structural isomer of α-chloro-3-nitrobenzaldoxime, with the nitro group located at the para-position of the phenyl ring. orgsyn.org Its synthesis would logically proceed from 4-nitrobenzaldehyde (B150856). google.com This precursor would first be converted to 4-nitrobenzaldoxime (B72500) through a reaction with hydroxylamine hydrochloride, followed by chlorination at the α-carbon. Alternatively, chlorination of 4-nitrobenzaldehyde followed by oximation would yield the target compound. orgsyn.org

Derivatives of α-chloro-4-nitrobenzaldoxime could be synthesized to explore potential biological activities. For example, nanoparticles synthesized in the presence of 4-nitrobenzaldehyde have been shown to possess antibacterial and anticancer properties, suggesting that the 4-nitro-substituted aromatic scaffold is a promising starting point for developing bioactive agents. google.com

Characterization of these compounds relies on standard spectroscopic techniques. Oximes exhibit characteristic bands in their infrared (IR) spectra corresponding to O-H (approx. 3600 cm⁻¹), C=N (approx. 1665 cm⁻¹), and N-O (approx. 945 cm⁻¹) stretching vibrations. patsnap.com Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the specific arrangement of protons and carbon atoms in the molecule, consistent with the expected substitution pattern.

The synthesis of α-chloro-p-bromobenzaldoxime would begin with the preparation of its precursor, p-bromobenzaldehyde (4-bromobenzaldehyde). This aldehyde can be synthesized from p-bromotoluene via free-radical bromination, followed by hydrolysis of the resulting dibrominated methyl group with calcium carbonate. Once the aldehyde is obtained, it can be converted to p-bromobenzaldoxime. The standard method for this oximation is the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base like triethylamine, which proceeds in high yield. lookchem.com The final step would be the chlorination of the oxime at the carbon of the C=N bond.

The transformations of this molecule are dictated by its functional groups. The bromoaryl group enables various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. The oxime moiety can undergo hydrolysis back to the corresponding aldehyde and hydroxylamine, or it can be reduced to form primary and secondary amines. patsnap.com

Exploration of Different Aldoxime Isomers and Their Unique Reactivities

A critical aspect of aldoxime chemistry is the existence of geometric stereoisomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). patsnap.com These isomers, designated as E and Z (an older terminology of anti and syn was also used), often have different physical properties and can be stable enough to be separated by standard techniques like chromatography or recrystallization. patsnap.com

The stereochemistry of the oxime has a profound influence on its reactivity. A striking example is seen in enzymatic reactions, where aldoxime dehydratases can convert E- and Z-aldoximes into opposite enantiomeric forms of a chiral nitrile. lookchem.com Specifically, biotransformations have shown that starting with the E-isomer of an aldoxime can furnish the (S)-nitrile, whereas using the Z-isomer leads to the (R)-nitrile. lookchem.com This demonstrates that the spatial arrangement of the hydroxyl group relative to the rest of the molecule is a key determinant of the reaction's stereochemical outcome.

Given the distinct reactivity of each isomer, methods for their selective synthesis are highly valuable. It has been shown that the stereochemistry of the oximation reaction can be controlled by the choice of catalyst and reaction conditions. For example, the reaction of aldehydes with hydroxylamine hydrochloride can be directed to produce either the E or Z isomer with high selectivity.

Below is an interactive table summarizing the findings on the selective synthesis of aldoxime isomers.

Furthermore, the isomerization between E and Z forms can be influenced by the environment. In one study, it was found that E–Z isomerization of certain aldoximes occurred readily at room temperature when confined within a self-assembled molecular capsule. This highlights the unique and tunable reactivity of aldoxime isomers.

Future Research Directions

Development of Greener Synthetic Methods

Traditional synthetic routes for oximes and their halogenated derivatives often rely on methods that generate significant waste and utilize hazardous reagents. nih.gov Future research will undoubtedly focus on developing more environmentally benign and efficient pathways to alpha-Chloro-3-nitrobenzaldoxime (B2470303).

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of various organic compounds, including nitroindoles and other heterocyclic systems. nih.govrsc.org Applying microwave irradiation to the oximation of 3-nitrobenzaldehyde (B41214) and the subsequent chlorination could offer a more energy-efficient alternative to conventional heating. ijprajournal.comjeeadv.ac.in

Solvent-Free and Catalyst-Free Conditions: Inspired by the principles of green chemistry, catalyst-free and solvent-free methods, such as grindstone chemistry, are gaining traction. nih.govias.ac.inrsc.org Research into a solid-state reaction between 3-nitrobenzaldehyde, hydroxylamine (B1172632) hydrochloride, and a chlorinating agent, potentially mediated by a reusable dehydrating agent like neutral alumina, could eliminate the need for toxic solvents and catalysts. ias.ac.in

Benign Solvent Systems: The use of water or deep eutectic solvents (DES) as reaction media presents a green alternative to volatile organic compounds. pubpub.orgnih.gov Investigating the feasibility of synthesizing the target oxime in such systems could significantly reduce the environmental footprint of the process. For instance, the synthesis of aryl oximes has been successfully demonstrated in mineral water. pubpub.org

Table 1: Comparison of Potential Synthetic Methodologies for alpha-Chloro-3-nitrobenzaldoxime

| Methodology | Traditional Approach | Greener Alternative | Potential Advantages of Greener Alternative |

|---|---|---|---|

| Heating | Conventional reflux heating | Microwave irradiation | Reduced reaction time, lower energy consumption, improved yields. rsc.org |

| Reaction Medium | Organic solvents (e.g., chloroform) | Solvent-free (grinding) or benign solvents (e.g., water, DES) | Minimized solvent waste, reduced toxicity, simplified work-up. nih.govnih.gov |

| Catalysis | Use of pyridine (B92270) or other bases | Catalyst-free or use of natural acids | Avoidance of toxic catalysts, lower cost, simplified purification. ijprajournal.comias.ac.in |

High-Throughput Screening for Novel Reactivity

The unique combination of functional groups in alpha-Chloro-3-nitrobenzaldoxime makes it an ideal scaffold for generating chemical libraries for high-throughput screening (HTS). This approach can rapidly identify new reactions and compounds with desirable biological or material properties.

Future directions in this area include:

Combinatorial Library Synthesis: Utilizing the oxime and chloro functionalities, alpha-Chloro-3-nitrobenzaldoxime can serve as a starting point for creating a diverse library of derivatives. For example, the oxime can be further functionalized, and the chloro group can be displaced by various nucleophiles. Oxime-based linker libraries have proven effective for the rapid generation of multidentate enzyme inhibitors. smolecule.comnih.gov

Screening for Biological Activity: HTS campaigns can be designed to evaluate these libraries against various biological targets. Given the prevalence of oxime and nitro-aromatic structures in pharmacologically active compounds, derivatives of alpha-Chloro-3-nitrobenzaldoxime could be screened for activity as enzyme inhibitors (e.g., kinases, phosphatases, proteases), antibacterial agents, or nitrification inhibitors. biorxiv.orgdoi.orgnih.govresearchgate.net

Discovery of Novel Transformations: HTS can also be employed to discover novel chemical reactivity. By systematically reacting alpha-Chloro-3-nitrobenzaldoxime with a wide array of reagents under various conditions (e.g., different catalysts, solvents, temperatures), new and unexpected chemical transformations could be uncovered, expanding its utility as a synthetic intermediate.

Table 2: Hypothetical High-Throughput Screening Workflow for alpha-Chloro-3-nitrobenzaldoxime Derivatives

| Step | Description | Technology/Method | Desired Outcome |

|---|---|---|---|

| 1. Library Generation | Synthesis of a diverse library of compounds from the alpha-Chloro-3-nitrobenzaldoxime scaffold. | Automated parallel synthesis, microplate-based reactions. | A library of several hundred to thousands of unique derivatives. |

| 2. Assay Development | Design of a robust and miniaturized assay for the desired property (e.g., enzyme inhibition). | Fluorescence-based assays, absorbance assays. biorxiv.org | A reliable assay in a 384-well or 1536-well plate format. |

| 3. Primary Screen | Screening the entire compound library at a single concentration. | Robotic liquid handling systems, plate readers. | Identification of initial "hits" showing activity. |

| 4. Hit Confirmation & Potency | Re-testing hits and performing dose-response experiments to determine potency (e.g., IC50). | Automated dilution series, curve-fitting software. | Confirmed active compounds with quantified potency. smolecule.com |

| 5. Selectivity & Mechanism | Testing confirmed hits against related targets and performing initial mechanism-of-action studies. | Counter-screening assays, kinetic studies. | Identification of potent and selective lead compounds. |

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

While basic spectroscopic methods can confirm the identity of alpha-Chloro-3-nitrobenzaldoxime, advanced techniques are required to fully understand its structural nuances and dynamic behavior.

Future research should employ:

Multi-nuclear and 2D NMR Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are essential for unambiguous assignment of all atoms. Furthermore, ¹⁵N NMR could provide valuable insight into the electronic environment of the oxime and nitro nitrogens. These techniques are crucial for definitively characterizing the E/Z isomerism about the C=N bond, which is a key structural feature of oximes.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure in the solid state. rsc.orgnih.gov This would provide precise bond lengths, bond angles, and information on the preferred isomer (E or Z) in the crystal lattice. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Studying Dynamic Processes: Oxime chemistry is increasingly recognized for its role in dynamic covalent chemistry (DCC). nih.govmdpi.comic.ac.uk Advanced spectroscopic techniques, such as variable-temperature NMR, could be used to study dynamic processes like isomer interconversion or reversible reactions involving the oxime group, which are often influenced by substituents on the aromatic ring. mdpi.com EPR spectroscopy, combined with computational methods, could be used to study radical species generated from the homolytic cleavage of the N-O bond under photochemical or thermal stimulus. researchgate.net

Deeper Computational Insight into Complex Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies by providing a molecular-level understanding of structure, stability, and reactivity.

Key computational investigations could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surface for the synthesis of alpha-Chloro-3-nitrobenzaldoxime. This includes modeling the transition states for the oximation of 3-nitrobenzaldehyde and the subsequent chlorination step, providing insights into the reaction kinetics and mechanism. rsc.orgmdpi.com

Prediction of Properties: Computational models can predict various properties, including the relative stability of E and Z isomers, vibrational frequencies for comparison with IR spectra, and electronic properties like molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. researchgate.net These calculations can help rationalize the compound's reactivity.

Modeling Reactivity: The reactivity of the compound in subsequent reactions, such as nucleophilic substitution at the chloro-substituted carbon or cycloaddition reactions involving the nitrile oxide formed from the α-chlorooxime, can be computationally modeled. This predictive power can guide the design of new synthetic routes to complex heterocyclic molecules. nih.gov

Table 3: Key Parameters Calculable by DFT for alpha-Chloro-3-nitrobenzaldoxime

| Parameter | Significance |

|---|---|

| Optimized Geometries (E/Z isomers) | Predicts the most stable three-dimensional structure and relative isomer energies. |

| Transition State (TS) Energies | Determines the activation energy barriers for formation and subsequent reactions, providing insight into reaction rates. mdpi.com |

| Vibrational Frequencies | Allows for theoretical prediction of IR and Raman spectra to aid in experimental characterization. |

| HOMO/LUMO Energies & Gap | Indicates the molecule's electronic character, such as its nucleophilicity/electrophilicity and kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Atomic Charges & Fukui Functions | Quantifies the charge distribution and local reactivity at each atomic site. researchgate.net |

Integration with Emerging Technologies in Chemical Synthesis

The synergy between modern synthetic chemistry and emerging technologies like flow chemistry and machine learning presents exciting opportunities for the study and application of alpha-Chloro-3-nitrobenzaldoxime.

Continuous Flow Synthesis: The synthesis of potentially hazardous intermediates or reactions involving toxic reagents can be made significantly safer and more efficient using continuous flow reactors. The nitration of aromatic compounds and the synthesis of functionalized oximes have been successfully implemented in flow systems. researchgate.netnih.gov A telescoped flow process for the synthesis of alpha-Chloro-3-nitrobenzaldoxime could offer enhanced control over reaction parameters (temperature, pressure, stoichiometry), improved safety, and easier scalability compared to batch processing.

Machine Learning for Optimization and Prediction: Machine learning (ML) algorithms are transforming chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions with minimal experimental data. nih.govijprajournal.com An ML model could be trained on data from the synthesis of substituted benzaldoximes to predict the optimal conditions (e.g., solvent, temperature, catalyst) for producing alpha-Chloro-3-nitrobenzaldoxime with high yield and selectivity. nih.gov Furthermore, ML models can be developed to predict the biological activity or other properties of derivatives based on their structure, accelerating the discovery process. nih.govresearchgate.net

Table 4: Advantages of Flow Chemistry for the Synthesis of alpha-Chloro-3-nitrobenzaldoxime

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling of potentially exothermic or hazardous reactions on a large scale poses significant risks. | Small reactor volumes and superior heat exchange dramatically improve safety. |

| Process Control | Difficult to maintain precise control over temperature and mixing, leading to side products. | Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. |

| Scalability | Scaling up often requires re-optimization of reaction conditions. | Scalability is achieved by running the system for a longer duration ("scaling out"), avoiding re-optimization. |

| Efficiency | Often involves multiple manual work-up and purification steps between reactions. | Can "telescope" multiple reaction steps in-line, reducing manual handling and improving overall efficiency. researchgate.net |

Q & A

Q. What spectroscopic techniques are most suitable for characterizing alpha-Chloro-3-nitrobenzaldoxime?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm oxime protonation and nitro/chloro substitution patterns. FT-IR can validate oxime (-NOH) stretching frequencies (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (EI/ESI) is critical for molecular ion confirmation and fragmentation analysis, especially to distinguish positional isomers (e.g., meta vs. para nitro placement) . Cross-reference spectral data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Q. What safety protocols are essential for handling alpha-Chloro-3-nitrobenzaldoxime in laboratory settings?